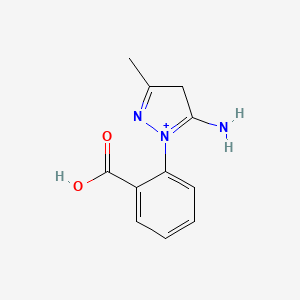
2-(5-amino-3-methyl-4H-pyrazol-1-ium-1-yl)benzoic acid
Description
2-(5-amino-3-methyl-4H-pyrazol-1-ium-1-yl)benzoic acid: is an organic compound that features a pyrazole ring attached to a benzoic acid moiety
Properties
Molecular Formula |
C11H12N3O2+ |
|---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
2-(5-amino-3-methyl-4H-pyrazol-1-ium-1-yl)benzoic acid |
InChI |
InChI=1S/C11H11N3O2/c1-7-6-10(12)14(13-7)9-5-3-2-4-8(9)11(15)16/h2-5,12H,6H2,1H3,(H,15,16)/p+1 |
InChI Key |
WULQDIHPYPYQAZ-UHFFFAOYSA-O |
Canonical SMILES |
CC1=N[N+](=C(C1)N)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-methyl-4H-pyrazol-1-ium-1-yl)benzoic acid typically involves the formation of the pyrazole ring followed by its attachment to the benzoic acid moiety. One common method includes the reaction of 5-amino-3-methyl-1H-pyrazole with a benzoic acid derivative under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-3-methyl-4H-pyrazol-1-ium-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole-benzoic acid compounds .
Scientific Research Applications
2-(5-amino-3-methyl-4H-pyrazol-1-ium-1-yl)benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(5-amino-3-methyl-4H-pyrazol-1-ium-1-yl)benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(5-amino-3-methyl-4H-pyrazol-1-ium-1-yl)benzoic acid include:
5-amino-3-methyl-1H-pyrazole: A precursor in the synthesis of the target compound.
Benzoic acid derivatives:
Uniqueness
The uniqueness of this compound lies in its combined pyrazole and benzoic acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel therapeutic and industrial uses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


